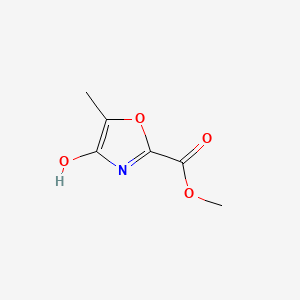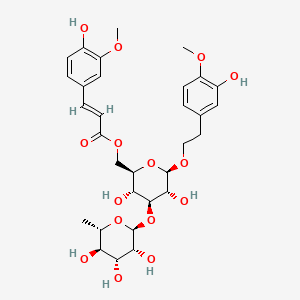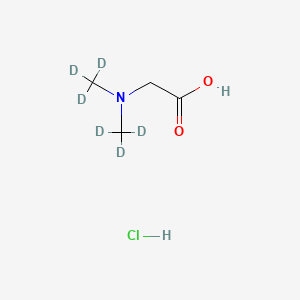
N,N-Dimethyl-d6-glycine hydrochloride
描述
N,N-Dimethyl-d6-glycine hydrochloride is a deuterated form of N,N-dimethylglycine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is a derivative of glycine, an amino acid, and is often used in various scientific research applications due to its unique properties .
作用机制
Target of Action
N,N-Dimethyl-d6-glycine hydrochloride, also known as N,N-DIMETHYL-D6-GLYCINE HCL, is a derivative of the amino acid glycine . It is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) .
Mode of Action
It is known that it interacts with its targets, primarily enzymes involved in the methylation process . The compound’s interaction with these targets leads to changes in the methylation status of various substrates, influencing their function.
Biochemical Pathways
This compound is involved in the choline-to-glycine metabolism pathway . It acts as an intermediate metabolite in this pathway. The downstream effects of this pathway include the production of various metabolites essential for cellular functions.
Pharmacokinetics
Given its solubility in dmso and pbs , it can be inferred that it has good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its role as a methyl donor. It has been utilized as an athletic performance enhancer, immunostimulant, and a treatment for autism, epilepsy, or mitochondrial disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored below +30°C
准备方法
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-d6-glycine hydrochloride can be synthesized through the methylation of glycine using deuterated methyl iodide in the presence of a base. The reaction typically involves the following steps:
- Dissolve glycine in a suitable solvent such as water or methanol.
- Add a base like sodium hydroxide to the solution.
- Introduce deuterated methyl iodide to the mixture.
- Allow the reaction to proceed under controlled temperature and pressure conditions.
- Isolate the product by crystallization or other purification methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade glycine and deuterated methyl iodide.
- Employing large-scale reactors and automated systems for precise control of reaction conditions.
- Utilizing advanced purification techniques such as chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions: N,N-Dimethyl-d6-glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylglycine oxide.
Reduction: It can be reduced to form N-methylglycine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: N,N-dimethylglycine oxide.
Reduction: N-methylglycine.
Substitution: Various substituted glycine derivatives depending on the nucleophile used
科学研究应用
N,N-Dimethyl-d6-glycine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry for the quantification of glycine and its derivatives.
Biology: The compound is employed in metabolic studies to trace the pathways of glycine metabolism.
Medicine: It is investigated for its potential therapeutic effects in conditions like autism, epilepsy, and mitochondrial diseases.
Industry: The compound is used in the development of glycine-based ionic liquids and emulsifiers
相似化合物的比较
N,N-Dimethylglycine hydrochloride: The non-deuterated form of the compound.
N-Methylglycine hydrochloride: A related compound with one methyl group.
Sarcosine hydrochloride: Another derivative of glycine with a single methyl group.
Uniqueness: N,N-Dimethyl-d6-glycine hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .
属性
IUPAC Name |
2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASAVXZZLJTNX-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745724 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347840-03-3 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347840-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


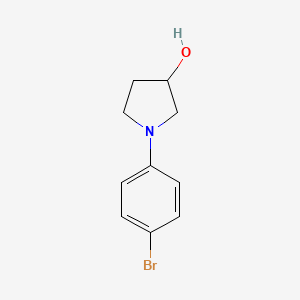
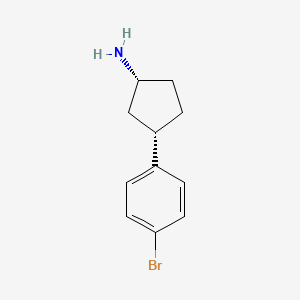
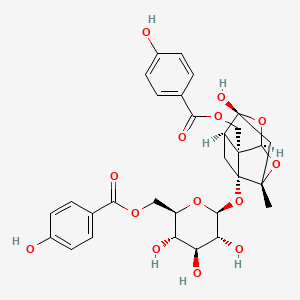
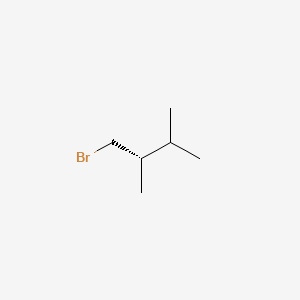

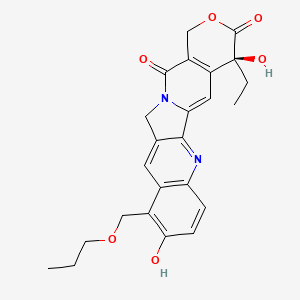
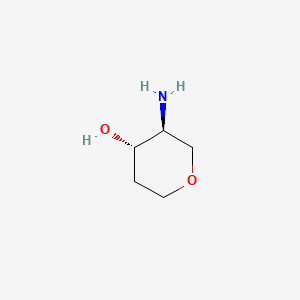

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)
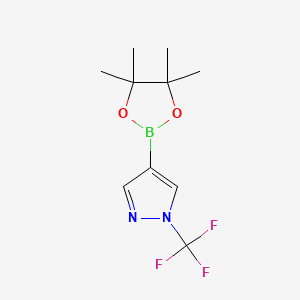
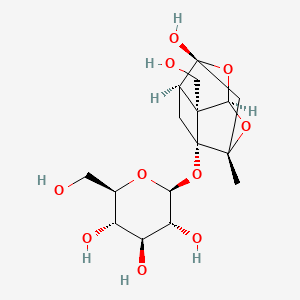
![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)
